molecular formula C8H7ClN2O B14791973 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine

2-Chloro-5-methoxypyrazolo[1,5-A]pyridine

Cat. No.: B14791973
M. Wt: 182.61 g/mol
InChI Key: DPJXCQXCKICDDZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the methylation of pyrazolo[1,5-A]pyridine using diazomethane or dimethyl sulfate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

2-Chloro-5-methoxypyrazolo[1,5-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-chloromethylpyridine
  • 2-Methoxypyrazolo[1,5-A]pyridine

Uniqueness

2-Chloro-5-methoxypyrazolo[1,5-A]pyridine stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-5-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-7-2-3-11-6(4-7)5-8(9)10-11/h2-5H,1H3

InChI Key

DPJXCQXCKICDDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NN2C=C1)Cl

Origin of Product

United States

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